(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methylamine
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like thymidylate synthetase .
Mode of Action
It’s worth noting that similar compounds have shown antitumor activity by inhibiting enzymes like thymidylate synthetase, leading to the prevention of dna synthesis .
Biochemical Pathways
Inhibition of thymidylate synthetase, as seen in similar compounds, would affect the dna synthesis pathway .
Result of Action
Similar compounds have been used frequently for the treatment of various solid malignant tumors .
Preparation Methods
The synthesis of (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methylamine involves several steps. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with cyanogen bromide to form the oxadiazole ring. Finally, the oxadiazole compound is treated with methylamine to yield this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Comparison with Similar Compounds
(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methylamine can be compared with other oxadiazole derivatives, such as:
(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride: This compound has a similar structure but includes a hydrochloride group, which can affect its solubility and reactivity.
1,2,4-Oxadiazole-derived polynitro energetic compounds: These compounds have different substituents on the oxadiazole ring, leading to variations in their chemical and physical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-5-7-10-8(12-11-7)6-3-1-2-4-6/h6H,1-5,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJDVQQPQSXGDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NO2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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